molecular formula C14H18N4O2 B14068494 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14068494
M. Wt: 274.32 g/mol
InChI Key: YWVCKRDCEOWGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery, provided for research applications. This molecule features a dihydropyrimidine-2,4(1H,3H)-dione (also known as a reduced uracil) core linked to a phenyl-piperazine moiety . The piperazine ring is a privileged scaffold in drug design, known to contribute to favorable pharmacokinetic properties and receptor binding affinity. The molecular formula is C14H18N4O2, with a hydrochloride salt available under CAS number 2446913-97-7 . Compounds with a dihydropyrimidine-2,4(1H,3H)-dione structure and a piperazine group are frequently investigated as key intermediates or final targets in developing bioactive molecules. Structurally similar compounds have been explored for a range of therapeutic activities, suggesting this compound's potential utility in early-stage research for oncology, respiratory diseases such as bronchodilation, and cardiovascular conditions . Its specific structure makes it a valuable building block for synthesizing more complex derivatives or for use in high-throughput screening assays to identify new lead compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

1-(4-piperazin-1-ylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H18N4O2/c19-13-5-8-18(14(20)16-13)12-3-1-11(2-4-12)17-9-6-15-7-10-17/h1-4,15H,5-10H2,(H,16,19,20)

InChI Key

YWVCKRDCEOWGQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction remains the most widely employed method for synthesizing DHPM derivatives due to its one-pot, three-component condensation of aldehydes, β-keto esters, and urea. For the target compound, the critical aldehyde precursor is 4-(piperazin-1-yl)benzaldehyde , which must be synthesized prior to the cyclocondensation step.

Preparation of 4-(Piperazin-1-yl)benzaldehyde

Nucleophilic Aromatic Substitution

A halogenated benzaldehyde (e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde) reacts with piperazine under basic conditions. For example:
$$
\text{4-Fluorobenzaldehyde} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ \text{C}} \text{4-(Piperazin-1-yl)benzaldehyde}
$$
The reaction proceeds via nucleophilic displacement of the fluoride by piperazine, yielding the substituted benzaldehyde.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency for aryl halides:
$$
\text{4-Bromobenzaldehyde} + \text{Piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{4-(Piperazin-1-yl)benzaldehyde}
$$
This method avoids harsh conditions and improves regioselectivity.

Biginelli Cyclocondensation

The aldehyde undergoes cyclocondensation with ethyl acetoacetate and urea under acidic conditions:
$$
\text{4-(Piperazin-1-yl)benzaldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{H}2\text{SO}4, 80^\circ \text{C}} \text{Target Compound}
$$
Key parameters include maintaining a pH of 4–5 and refluxing for 1 hour, yielding the DHPM core after recrystallization in ethanol.

Post-Synthetic Functionalization Approaches

Nitro Group Reduction and Piperazine Coupling

A DHPM intermediate with a nitro-substituted phenyl group is first synthesized, followed by reduction to an amine and subsequent coupling with piperazine:

Synthesis of 4-Nitrophenyl-DHPM

The Biginelli reaction uses 4-nitrobenzaldehyde to yield 1-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione.

Nitro Reduction and Amine Activation

The nitro group is reduced to an amine using catalytic hydrogenation or SnCl₂/HCl:
$$
\text{NO}2 \rightarrow \text{NH}2
$$
The resulting amine reacts with bis(2-chloroethyl)amine or a piperazine derivative under basic conditions to form the piperazine linkage.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)*
Biginelli Reaction One-pot, high atom economy Requires pre-synthesized aldehyde 60–75
Post-Synthetic Coupling Modular, allows late-stage diversification Multiple steps, lower overall yield 40–55
CDI-Mediated Acylation Mild conditions, versatile Limited to carboxylic acid intermediates 50–65

*Reported yields for analogous reactions.

Purification and Characterization

The crude product is purified via recrystallization (ethanol) or flash chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:

  • $$ ^1\text{H NMR} $$: Characteristic peaks for the dihydropyrimidinone ring ($$ \delta $$ 2.1–2.3 ppm for CH₃, $$ \delta $$ 5.2–5.4 ppm for H-4).
  • Mass Spectrometry: Molecular ion peak at $$ m/z = 274.32 $$ [M+H]⁺.

Scalability and Industrial Applications

Industrial synthesis (e.g., by Accela ChemBio and Shanghai Haohong Pharmaceutical) prioritizes the Biginelli route due to scalability. Challenges include optimizing the piperazine coupling step and minimizing byproducts like diacylated derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly influences physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituent Key Features Reference
1-(4-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione 4-Bromo Increased lipophilicity; potential halogen bonding interactions. Synthesized via bromination at the para position .
1-(3-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione 3-Nitro Electron-withdrawing nitro group enhances metabolic stability but may reduce solubility. Structure confirmed via HRMS and X-ray .
1-(2-Fluoro-5-(piperidine-carbonyl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione 2-Fluoro, 5-piperidine-carbonyl Fluorine improves bioavailability; carbonyl group enables hydrogen bonding. Used in proteolysis-targeting chimeras (PROTACs) .

Key Insight: Electron-withdrawing groups (e.g., Br, NO₂) enhance stability but may reduce solubility, while polar substituents (e.g., piperazine) improve water solubility and receptor interaction .

Heterocyclic Core Modifications

Replacing the dihydropyrimidine core with other heterocycles alters binding affinity and selectivity:

Compound Name Core Structure Key Features Reference
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one Thienopyrimidinone Increased rigidity due to fused thiophene ring; shows selectivity for dopamine receptors .
6-Methyl-3-(4-methylpiperazin-1-ylmethylene)pyridine-2,4(1H,3H)-dione Pyridinedione Conjugated methylene linker enhances π-π stacking; synthesized via Schiff base formation in ethanol .
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidinedione Cyclohexyl group increases lipophilicity; p-tolyl substitution improves CNS penetration .

Key Insight: Fused-ring systems (e.g., thienopyrimidinone) enhance target selectivity, while flexible linkers (e.g., methylene) improve conformational adaptability .

Pharmacological Analogues with Piperazine Moieties

Piperazine derivatives are prevalent in bioactive compounds. Notable examples:

Compound Name Structure Activity Reference
(-)-1,5-Dimethyl-6-(2-methyl-4-(trifluoromethyl)pyridinyl)pyrimidine-2,4(1H,3H)-dione Trifluoromethylpyridine-pyrimidinedione Potent α1-adrenergic antagonist; IC₅₀ < 1 μM in vascular smooth muscle assays .
4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates with piperazinoalkyl chains Piperazinoalkyl-dihydropyrimidine Analogues of dihydropyridine calcium channel blockers; moderate vasodilation activity .
N-(3-(2-(4-Methylpiperazinyl)phenyl)acrylamide derivatives Acrylamide-pyrimidine Cereblon-binding PROTACs for targeted protein degradation .

Key Insight : Piperazine’s basic nitrogen facilitates salt bridge formation with Asp/Glu residues in target proteins, enhancing binding affinity .

Biological Activity

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione, a compound with the molecular formula C14H18N4O2C_{14}H_{18}N_{4}O_{2} and CAS number 2446913-96-6, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a dihydropyrimidine core, which is known for its ability to interact with various biological targets. The structural formula is represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

1. Antitumor Activity

Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant antitumor properties. For example, compounds similar to 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potent antineoplastic activity .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. A comparative study revealed that derivatives of this class exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .

3. Neuropharmacological Effects

Neuropharmacological investigations have highlighted the anxiolytic-like effects of similar piperazine derivatives in animal models. In elevated plus maze tests, compounds with structural similarities showed significant reductions in anxiety-like behavior . This suggests potential applications in treating anxiety disorders.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors:

  • Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .
  • Carbonic Anhydrase Inhibition : The compound may also exhibit inhibitory effects on carbonic anhydrases, which are involved in various physiological processes including acid-base balance and respiration .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Demonstrated significant cytotoxicity against cancer cell lines with IC50 values < 10 µM .
Antimicrobial Efficacy Showed effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 5 µg/mL .
Neuropharmacological Effects Exhibited anxiolytic-like effects in animal models as evidenced by behavioral tests .

Q & A

Q. Table 1. Representative SAR Data for Substituent Effects

Substituent (R)Bioactivity (IC₅₀, nM)Solubility (mg/mL)
-H250 ± 150.8
-CF₃45 ± 30.3
-OCH₃180 ± 101.2

Advanced: How can researchers profile and mitigate impurities in scaled-up synthesis, such as urapidil-related analogs?

  • Impurity identification : Use LC-MS/MS to detect trace byproducts (e.g., 6-((3-(4-(2,4-dimethoxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4-dione) .
  • Process optimization : Adjust reaction stoichiometry (e.g., piperazine:aldehyde ratio) and introduce purification steps (e.g., recrystallization from ethanol/water) .
    Case Study : Reducing residual benzyl chlorides to <0.1% via silica gel chromatography improved batch consistency for pharmacological testing .

Advanced: What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

  • In vitro : Caco-2 cell monolayers assess intestinal permeability; hepatic microsomes determine metabolic stability (e.g., CYP3A4/5 liability) .
  • In vivo : Rodent PK studies (IV/PO dosing) measure bioavailability, half-life, and tissue distribution. For example, logP values ~2.5 suggest moderate blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.